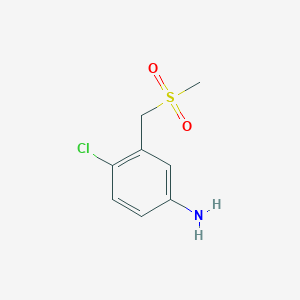

![molecular formula C16H19ClN2O3 B1489432 N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride CAS No. 1281182-46-4](/img/structure/B1489432.png)

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride

Übersicht

Beschreibung

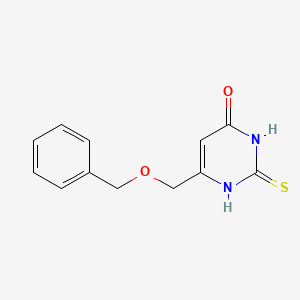

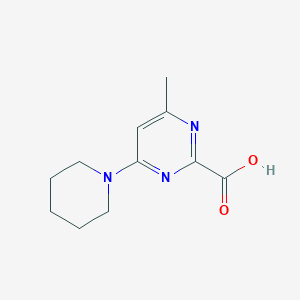

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride is a chemical compound with the molecular formula C16H19ClN2O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 322.79 . Its molecular formula is C16H19ClN2O3 .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 322.79 and a molecular formula of C16H19ClN2O3 .Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions and Molecular Structure

- The study by Karabulut et al. (2014) explored the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with similarities to the target molecule, through acylation reactions, crystallography, and DFT calculations. This work offers insights into the effects of intermolecular interactions on molecular geometry, particularly on dihedral angles and aromatic ring conformations, providing a foundation for understanding similar compounds.

Electrochemical Oxidation and Antioxidant Potential

- Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, highlighting their antioxidant activity through scavenging free radicals. This study Jovanović et al. (2020) proposes a mechanism for the electrochemical behavior and radical scavenging activity, suggesting the potential use of similar structures in developing new antioxidants.

Synthesis and Pharmacological Activity

- A series of novel compounds, including N-phenylbenzamide derivatives, have been synthesized and evaluated for various pharmacological activities. For instance, the work by Abdulla et al. (2014) Abdulla et al. (2014) discusses the preparation of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, demonstrating less toxicity and good anti-inflammatory activities. This study highlights the versatility of benzamide derivatives in synthesizing new therapeutic agents.

Metabolism and Toxicity Studies

- The metabolism of metoclopramide, a compound structurally related to N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride, has been extensively studied, revealing transformation products and elucidating metabolic pathways. Research by Arita et al. (1970) Arita et al. (1970) and Cowan et al. (1976) Cowan et al. (1976) provide valuable information on the transformation and excretion of such drugs, which is crucial for understanding the safety and efficacy of related compounds.

Safety and Hazards

The safety information for N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3.ClH/c1-20-14-7-5-12(6-8-14)16(19)18-13-3-2-4-15(11-13)21-10-9-17;/h2-8,11H,9-10,17H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXCEDHDHDXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)